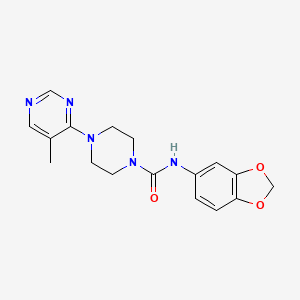
N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide (also known as N-BMPP) is an organic compound with an aromatic ring and a piperazine ring connected by a carboxamide group. It is a derivative of piperazine and has been used in the synthesis of various drugs. N-BMPP has been studied for its potential applications in medicinal chemistry, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of N-BMPP is not yet fully understood. However, it is believed that it is able to interact with various proteins and enzymes in the body, resulting in the inhibition of their activity. Additionally, N-BMPP is believed to be able to interact with DNA, resulting in the inhibition of the expression of certain genes.
Biochemical and Physiological Effects
N-BMPP has been studied for its potential effects on the biochemical and physiological processes of the body. In vitro studies have shown that N-BMPP is able to inhibit the growth of cancer cells, as well as inhibit the activity of certain enzymes and proteins. Additionally, N-BMPP has been shown to have anti-inflammatory, antiviral, and antifungal properties.
实验室实验的优点和局限性
The use of N-BMPP in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, N-BMPP has a wide range of potential applications, making it a useful tool for researchers. However, there are also some limitations to using N-BMPP in laboratory experiments. For example, it is not yet fully understood how N-BMPP works, and its mechanism of action is still being studied. Additionally, the use of N-BMPP in laboratory experiments may be limited by its cost and availability.
未来方向
There are many potential future directions for the research of N-BMPP. For example, further studies could be conducted to better understand its mechanism of action, as well as its potential effects on biochemical and physiological processes. Additionally, future studies could explore the potential applications of N-BMPP in drug synthesis and development, as well as its potential use in cancer treatment. Furthermore, further research could be conducted to explore the potential advantages and limitations of using N-BMPP in laboratory experiments. Finally, future studies could explore the potential toxicity of N-BMPP and its potential side effects.
合成方法
N-BMPP is synthesized from the reaction of 2-amino-1,3-benzodioxole and 5-methylpyrimidine-4-carboxaldehyde. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at a temperature of approximately 150°C. The resulting product is then purified and crystallized to obtain the desired compound.
科学研究应用
N-BMPP has been studied for its potential applications in medicinal chemistry. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antiviral agents, and antifungal agents. Additionally, N-BMPP has been studied for its ability to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-12-9-18-10-19-16(12)21-4-6-22(7-5-21)17(23)20-13-2-3-14-15(8-13)25-11-24-14/h2-3,8-10H,4-7,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXTWOZERKOXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504846.png)
![1-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6504853.png)
![N-{[4-(methylsulfanyl)phenyl]methyl}-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B6504855.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6504860.png)
![1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6504873.png)
![N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6504878.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B6504884.png)
![5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504897.png)
![N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B6504905.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B6504916.png)
![1-methyl-3-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6504920.png)
![5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504922.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea](/img/structure/B6504953.png)